molecular formula C17H15N3O3S B11566668 (3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

Cat. No.: B11566668
M. Wt: 341.4 g/mol
InChI Key: RKQPEJNSZDBUKE-UHFFFAOYSA-N
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Description

(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group at the 3-position, a propyl group at the 6-position, and a methanone group linking to a 4-nitrophenyl group

Preparation Methods

The synthesis of (3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Propyl Group: This step often involves alkylation reactions using propyl halides.

    Formation of the Methanone Linkage: The methanone group can be introduced through acylation reactions.

    Attachment of the 4-Nitrophenyl Group: This final step involves coupling reactions to attach the 4-nitrophenyl group to the methanone linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The methanone group can participate in coupling reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and nitro groups allows for interactions with various biological molecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H15N3O3S/c1-2-3-11-6-9-13-14(18)16(24-17(13)19-11)15(21)10-4-7-12(8-5-10)20(22)23/h4-9H,2-3,18H2,1H3

InChI Key

RKQPEJNSZDBUKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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